1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol
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Overview
Description
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol is an organic compound that belongs to the class of bipyridines. Bipyridines are known for their ability to form stable complexes with metals, making them valuable in various chemical applications. This compound features a bipyridine core with a methyl group at the 4’ position and a propanol group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Methyl Group: The methyl group can be introduced at the 4’ position through a Friedel-Crafts alkylation reaction.
Attachment of the Propanol Group: The propanol group can be attached to the 4 position through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanol moiety.
Industrial Production Methods
Industrial production of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bipyridine core can be reduced under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is a reduced bipyridine derivative.
Substitution: The major products are substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It can be used in studies involving metal ion transport and binding in biological systems.
Industry: It is used in the synthesis of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol involves its ability to form stable complexes with metal ions. The bipyridine core acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the methyl and propanol groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine compound with two methyl groups at the 4 and 4’ positions.
4,4’-Bipyridine: A bipyridine compound without any substituents.
Uniqueness
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol is unique due to the presence of both a methyl group and a propanol group, which can influence its chemical properties and reactivity. The combination of these functional groups makes it a versatile ligand for forming metal complexes with specific properties.
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propan-1-ol |
InChI |
InChI=1S/C14H16N2O/c1-3-14(17)11-5-7-16-13(9-11)12-8-10(2)4-6-15-12/h4-9,14,17H,3H2,1-2H3 |
InChI Key |
IZOAQXMCHDKHHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=NC=C1)C2=NC=CC(=C2)C)O |
Origin of Product |
United States |
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